4-(4-(Trifluoromethyl)phenyl)quinoline
Overview
Description
4-(4-(Trifluoromethyl)phenyl)quinoline is an organic compound that belongs to the class of quinoline derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)quinoline typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines . Another method involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and cost-effectiveness. These methods would typically include the use of large-scale reactors and continuous flow processes to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like organolithium or Grignard reagents are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s ability to interact with these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: This compound also contains a trifluoromethyl group and has been studied for its anti-cancer properties.
Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom in their structure and exhibit broad-spectrum antibacterial activity.
Uniqueness
4-(4-(Trifluoromethyl)phenyl)quinoline is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)12-7-5-11(6-8-12)13-9-10-20-15-4-2-1-3-14(13)15/h1-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGEMRSGTXXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.